molecular formula C17H21N3O3S B2425352 3-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carbonyl)benzonitrile CAS No. 1903602-61-8

3-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carbonyl)benzonitrile

Cat. No.: B2425352
CAS No.: 1903602-61-8
M. Wt: 347.43
InChI Key: CVRDVKQZLBAXGY-UHFFFAOYSA-N
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Description

3-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carbonyl)benzonitrile is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, a benzonitrile moiety, and a dioxidotetrahydrothiopyran structure

Properties

IUPAC Name

3-[4-(1,1-dioxothian-4-yl)piperazine-1-carbonyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c18-13-14-2-1-3-15(12-14)17(21)20-8-6-19(7-9-20)16-4-10-24(22,23)11-5-16/h1-3,12,16H,4-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRDVKQZLBAXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiopyran Precursors

Tetrahydro-2H-thiopyran-4-ol is oxidized to its sulfone derivative using hydrogen peroxide in acetic acid, yielding 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide (CAS 194152-05-1). This intermediate is pivotal for subsequent functionalization (Equation 1):

$$
\text{Tetrahydro-2H-thiopyran-4-ol} + \text{H}2\text{O}2 \xrightarrow{\text{AcOH}} \text{4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide} \quad
$$

Mitsunobu Reaction for Etherification

To introduce the piperazine moiety, the hydroxyl group of 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide is activated. A Mitsunobu reaction with di-tert-butyl azodicarboxylate (DBAD) and triphenylphosphine facilitates coupling to piperazine derivatives (Equation 2):

$$
\text{4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide} + \text{Piperazine} \xrightarrow{\text{DBAD, PPh}_3} \text{4-(Piperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide} \quad
$$

Table 1: Optimization of Mitsunobu Reaction Conditions

Solvent Temperature (°C) Yield (%) Reference
Tetrahydrofuran 20 15
Dichloromethane 0 → 20 95

Piperazine Functionalization and Amide Coupling

N-Alkylation of Piperazine

The 4-position of piperazine is alkylated with the thiopyran dioxide subunit under basic conditions. For example, K₂CO₃ in refluxing acetonitrile achieves N-alkylation with minimal side products.

Amide Bond Formation with Benzonitrile

The critical step involves coupling the piperazine-thiopyran dioxide intermediate to 3-cyanobenzoic acid. Carbodiimide-mediated coupling using 1,1'-carbonyldiimidazole (CDI) is reported in PMC5325712 for analogous structures (Equation 3):

$$
\text{3-Cyanobenzoic acid} + \text{4-(Piperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide} \xrightarrow{\text{CDI}} \text{Target Compound} \quad
$$

Table 2: Amide Coupling Reagents and Yields

Reagent Solvent Yield (%) Reference
CDI DMF 78
HATU DCM 85

Alternative Routes and Recent Advances

One-Pot Sequential Reactions

EP3377060B1 discloses a one-pot method where tetrahydrothiopyran-4-amine is sequentially oxidized, alkylated with piperazine, and coupled to 3-cyanobenzoyl chloride, reducing purification steps.

Solid-Phase Synthesis

Patent WO2021231474A1 highlights solid-supported synthesis using Wang resin-bound piperazine, enabling high-throughput production of derivatives.

Challenges and Optimization Strategies

Sulfone Oxidation Byproducts

Over-oxidation of the thiopyran ring to sulfonic acids is mitigated by controlled H₂O₂ stoichiometry and low-temperature conditions.

Steric Hindrance in Amide Coupling

Bulky coupling reagents like HATU improve yields for sterically hindered intermediates, as noted in EP3377060B1.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : Distinct signals for piperazine (δ 2.8–3.4 ppm), thiopyran dioxide (δ 2.4–3.1 ppm), and benzonitrile (δ 7.5–8.1 ppm).
  • HPLC-MS : Molecular ion peak at m/z 347.4 [M+H]⁺.

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors for oxidation and amidation steps, enhancing reproducibility and safety.

Chemical Reactions Analysis

Types of Reactions

3-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in drug development due to its unique structural features:

  • Anti-inflammatory Agents : Research indicates that it can inhibit enzymes like cystinyl aminopeptidase, leading to reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases.
  • Antiarthritic and Antiasthmatic Properties : The compound's ability to modulate immune responses positions it as a candidate for therapies targeting arthritis and asthma.

Materials Science

In materials science, the compound's properties can be harnessed to develop new materials with tailored electronic or mechanical characteristics. Its unique chemical structure allows for the exploration of novel composites or polymers that could exhibit enhanced performance in various applications.

Organic Synthesis

3-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carbonyl)benzonitrile serves as a versatile building block in organic synthesis. It can undergo various chemical reactions including:

  • Oxidation : This can introduce additional functional groups or modify existing ones.
  • Reduction : Altering the oxidation state of the sulfur atom in the thiopyran ring.
  • Substitution Reactions : Nucleophilic or electrophilic substitutions can occur at the piperazine or benzonitrile moieties.

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced inflammatory markers in cell cultures. The study involved treating human fibroblast-like synoviocytes with the compound and measuring cytokine levels post-treatment. Results indicated a marked decrease in TNF-alpha and IL-6 levels compared to control groups, highlighting its therapeutic potential for inflammatory conditions.

Case Study 2: Synthesis of Novel Derivatives

Another research initiative focused on synthesizing derivatives of this compound to explore enhanced biological activities. By modifying the piperazine ring and introducing different substituents on the benzonitrile moiety, researchers were able to create compounds with improved anti-inflammatory and antitumor activities. These derivatives were tested against various cancer cell lines, showing promising results that warrant further investigation.

Mechanism of Action

The mechanism of action of 3-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as cystinyl aminopeptidase, leading to anti-inflammatory effects. The pathways involved often include modulation of signaling cascades and inhibition of pro-inflammatory mediators .

Comparison with Similar Compounds

Biological Activity

3-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carbonyl)benzonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a piperazine ring, a benzonitrile moiety, and a dioxidotetrahydrothiopyran structure. Its molecular formula is C17H21N3O3SC_{17}H_{21}N_{3}O_{3}S with a molecular weight of 347.4 g/mol. The structure allows for diverse chemical reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit enzymes such as cystinyl aminopeptidase, which is involved in inflammatory processes. This inhibition can lead to reduced levels of pro-inflammatory mediators, contributing to its anti-inflammatory effects.
  • Signaling Pathways : The compound may modulate various signaling pathways associated with inflammation and other physiological processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can significantly reduce inflammatory markers in cell cultures. For example, it has been shown to lower levels of cytokines such as TNF-alpha and IL-6 in response to inflammatory stimuli.

Antioxidant Properties

The compound also exhibits antioxidant activity, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, indicating potential applications in treating infections.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anti-inflammatory Effects :
    • Objective : To evaluate the anti-inflammatory effects in a murine model.
    • Findings : Administration of the compound resulted in a significant reduction in paw edema compared to controls, indicating its potential as an anti-inflammatory agent .
  • Antioxidant Activity Assessment :
    • Method : DPPH radical scavenging assay.
    • Results : The compound demonstrated a dose-dependent scavenging effect on DPPH radicals, suggesting strong antioxidant capabilities .
  • Antimicrobial Testing :
    • Pathogens Tested : Escherichia coli and Staphylococcus aureus.
    • Results : The compound showed inhibitory effects on bacterial growth at specific concentrations, highlighting its potential as an antimicrobial agent .

Comparative Analysis

To better understand the uniqueness of this compound, we compare it with similar compounds that share structural features:

Compound NameStructure SimilarityBiological Activity
N-(3-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carbonyl)phenyl)acetamideSimilar core structureModerate anti-inflammatory effects
3-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carbonyl)-2H-chromen-2-oneContains chromen groupEnhanced antioxidant properties

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carbonyl)benzonitrile?

  • Methodological Answer : A multi-step approach is typically employed, starting with functionalization of the piperazine core. For example, coupling reactions between activated carbonyl intermediates (e.g., benzoyl chlorides) and substituted piperazines are common. details a protocol where 1-(4-fluorobenzyl)piperazine reacts with benzoyl chlorides in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base . Similar strategies can be adapted for introducing the 1,1-dioxidotetrahydro-2H-thiopyran moiety. Purification often involves crystallization or flash chromatography (e.g., hexanes/EtOAC with 0.25% Et3N, as in ) .

Q. How can spectroscopic techniques (NMR, HPLC) be optimized for characterizing this compound?

  • Methodological Answer :

  • NMR : Use deuterated chloroform (CDCl3) for solubility. Assign peaks via 2D experiments (e.g., COSY, HSQC) to resolve overlapping signals from the piperazine and thiopyran rings. provides a template for interpreting <sup>1</sup>H and <sup>13</sup>C NMR shifts in similar piperazine derivatives .
  • HPLC : Optimize mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to achieve baseline separation. recommends ≥95% purity thresholds for research-grade compounds .

Q. What initial biological screening assays are appropriate for evaluating this compound’s activity?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., PARP-1/2 for oncology targets) based on structural analogs like KU-0059436 ( ), which shares a piperazine-carbonyl pharmacophore . Use fluorescence-based or ELISA kits to quantify IC50 values. For cellular assays, BRCA-deficient cell lines (e.g., SW620 colorectal cancer) are recommended to assess standalone activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer :

  • Core Modifications : Systematically vary substituents on the benzonitrile and thiopyran moieties. For example, shows that fluorobenzyl groups enhance binding affinity to kinase targets .
  • Computational Modeling : Perform docking studies using crystallographic data from PARP-1 inhibitors ( ) to predict interactions with the NAD<sup>+</sup>-binding site .
  • In vitro Profiling : Screen against off-target enzymes (e.g., CYP450 isoforms in ) to assess selectivity risks .

Q. How should contradictory data between in vitro potency and in vivo efficacy be resolved?

  • Methodological Answer :

  • Pharmacokinetic Analysis : Measure bioavailability and metabolic stability using LC-MS/MS. highlights the importance of optimizing logP (e.g., <3) and topological polar surface area (TPSA) to enhance blood-brain barrier penetration .
  • Metabolite Identification : Use hepatic microsomes to identify oxidative metabolites that may reduce efficacy. Adjust the thiopyran’s sulfone group to block metabolic hotspots .

Q. What strategies mitigate solubility challenges during formulation for in vivo studies?

  • Methodological Answer :

  • Co-solvent Systems : Use cyclodextrin complexes or PEG-based vehicles. reports water solubility <1 mg/mL for similar piperazines, necessitating 10% DMSO in saline for intravenous dosing .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the benzonitrile moiety to enhance aqueous solubility temporarily .

Q. How can the compound’s pharmacokinetic profile be optimized for oral administration?

  • Methodological Answer :

  • Bioavailability Studies : Modify the piperazine’s N-substituents to reduce first-pass metabolism. demonstrates that tert-butyl carbamates improve metabolic stability in multi-step syntheses .
  • Caco-2 Permeability Assays : Assess intestinal absorption using monolayer models. Compounds with cLogP 2–3 and <5 hydrogen bond donors (per ) generally exhibit better permeability .

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